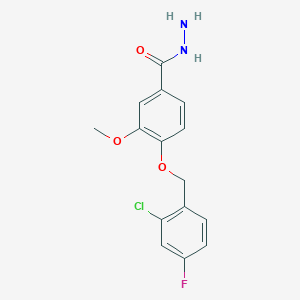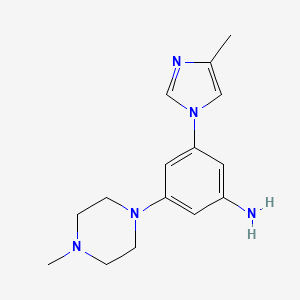
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is a complex organic compound that features both imidazole and piperazine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then coupled. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aniline derivatives.
科学研究应用
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects.
相似化合物的比较
Similar Compounds
- 4-[(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline
- 4-(4-Methyl-1H-imidazol-1-yl)aniline
- 5-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3-(4-Methyl-1H-imidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
属性
分子式 |
C15H21N5 |
|---|---|
分子量 |
271.36 g/mol |
IUPAC 名称 |
3-(4-methylimidazol-1-yl)-5-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H21N5/c1-12-10-20(11-17-12)15-8-13(16)7-14(9-15)19-5-3-18(2)4-6-19/h7-11H,3-6,16H2,1-2H3 |
InChI 键 |
HJLONKMRJDDYGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
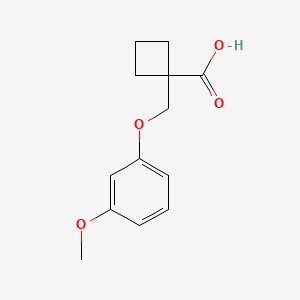

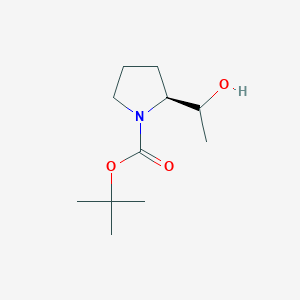
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
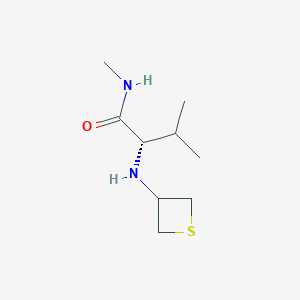

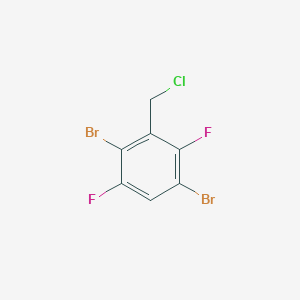
![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)

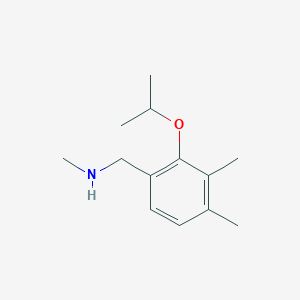
![2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid](/img/structure/B13003168.png)
